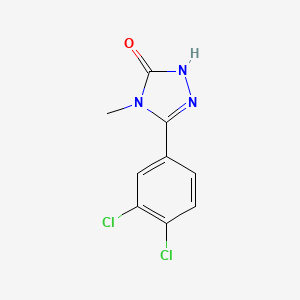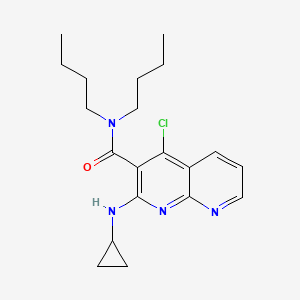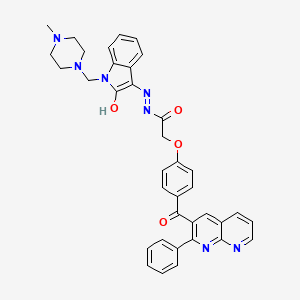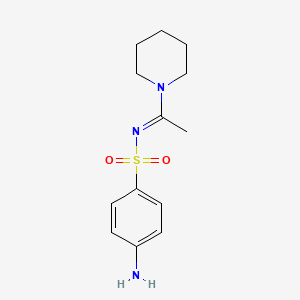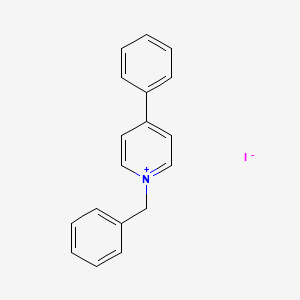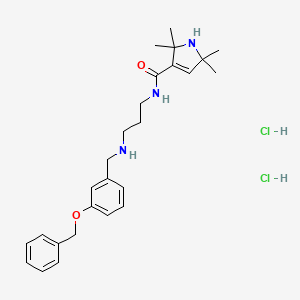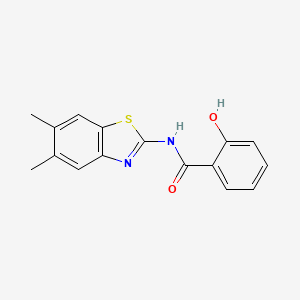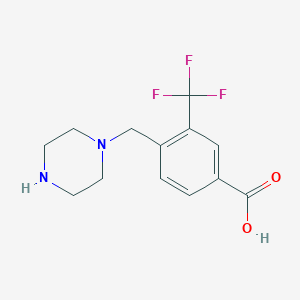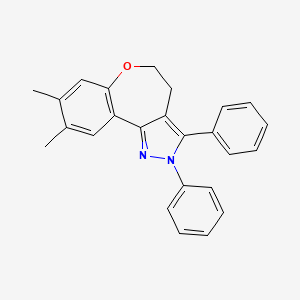
N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N',N'-bis(2-Hydroxypropyl)-1,3-Diaminopropan-Mono-Oleat ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Aufgrund seiner Reaktivität und seiner funktionellen Gruppen wird es in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dimethyl-N',N'-bis(2-Hydroxypropyl)-1,3-Diaminopropan-Mono-Oleat beinhaltet typischerweise die Reaktion von N,N-Dimethyl-1,3-Propandiol mit 2-Hydroxypropylgruppen unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Zu den Reaktionsbedingungen gehört die Einhaltung einer bestimmten Temperatur und eines bestimmten pH-Werts, um die Ausbeute und Reinheit der Verbindung zu optimieren.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung beinhaltet die großtechnische Synthese unter Verwendung fortschrittlicher chemischer Reaktoren. Der Prozess ist auf hohe Ausbeute und Effizienz optimiert, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen für verschiedene Anwendungen erfüllt. Der Produktionsprozess beinhaltet Reinigungsschritte, um alle Verunreinigungen zu entfernen und die Qualität der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Dimethyl-N',N'-bis(2-Hydroxypropyl)-1,3-Diaminopropan-Mono-Oleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu verschiedenen Derivaten führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, einschließlich Temperatur, Druck und Lösungsmittelwahl.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate mit modifizierten funktionellen Gruppen, die in verschiedenen Anwendungen eingesetzt werden können. Diese Produkte behalten die Kernstruktur der ursprünglichen Verbindung bei, weisen aber aufgrund der Veränderungen der funktionellen Gruppen unterschiedliche Eigenschaften auf.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N',N'-bis(2-Hydroxypropyl)-1,3-Diaminopropan-Mono-Oleat wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird in biochemischen Studien verwendet, um ihre Wechselwirkungen mit biologischen Molekülen zu verstehen.
Industrie: Die Verbindung wird aufgrund ihrer Reaktivität und ihrer funktionellen Gruppen bei der Herstellung von Polymeren, Beschichtungen und anderen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N-Dimethyl-N',N'-bis(2-Hydroxypropyl)-1,3-Diaminopropan-Mono-Oleat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, Bindungen mit verschiedenen Molekülen einzugehen, was zu verschiedenen Wirkungen führt. Die beteiligten Pfade umfassen:
Bindung an Enzyme: Die Verbindung kann an bestimmte Enzyme binden und deren Aktivität verändern, was zu verschiedenen biochemischen Wirkungen führt.
Wechselwirkung mit Rezeptoren: Es kann mit zellulären Rezeptoren interagieren und verschiedene zelluläre Reaktionen auslösen.
Bildung von Komplexen: Die Verbindung kann Komplexe mit anderen Molekülen bilden, was zu Veränderungen ihrer Eigenschaften und Funktionen führt.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate involves its interaction with various molecular targets. The compound’s functional groups allow it to form bonds with different molecules, leading to various effects. The pathways involved include:
Binding to enzymes: The compound can bind to specific enzymes, altering their activity and leading to different biochemical effects.
Interaction with receptors: It can interact with cellular receptors, triggering various cellular responses.
Formation of complexes: The compound can form complexes with other molecules, leading to changes in their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu N,N-Dimethyl-N',N'-bis(2-Hydroxypropyl)-1,3-Diaminopropan-Mono-Oleat sind:
- N,N-Dimethyl-N',N'-bis(2-Hydroxyethyl)-1,3-Diaminopropan
- N,N-Dimethyl-N',N'-bis(2-Hydroxypropyl)-1,3-Diaminopropan
- N,N-Dimethyl-N',N'-bis(2-Hydroxybutyl)-1,3-Diaminopropan
Einzigartigkeit
N,N-Dimethyl-N',N'-bis(2-Hydroxypropyl)-1,3-Diaminopropan-Mono-Oleat ist aufgrund seiner spezifischen funktionellen Gruppen und seiner Struktur einzigartig, die ihm eine besondere Reaktivität und Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und verschiedene Produkte zu bilden, macht es in zahlreichen Anwendungen wertvoll.
Eigenschaften
CAS-Nummer |
72018-20-3 |
|---|---|
Molekularformel |
C29H60N2O4 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3/b10-9-; |
InChI-Schlüssel |
GJTVOKRWPCVEEN-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


